![molecular formula C19H22ClN5O2 B2736732 (4-Chlorophenyl)(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone CAS No. 1797292-96-6](/img/structure/B2736732.png)
(4-Chlorophenyl)(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone
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Overview
Description
“(4-Chlorophenyl)(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone” is a chemical compound with the molecular formula C11H13ClN2O . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones were prepared by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone .Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 224.69 . The storage temperature is recommended to be at room temperature, in a dark place, and under an inert atmosphere .Scientific Research Applications
Inhibitor for Aldo-Keto Reductase Enzyme AKR1C3
This compound has been identified as a potent and very isoform-selective inhibitor of the aldo-keto reductase enzyme AKR1C3 . AKR1C3 is of interest as potential drugs for leukemia and hormone-related cancers .
Structural Studies
The compound has been used in structural studies, specifically in the crystal structure of human 17beta-hydroxysteroid dehydrogenase type 5 . This could provide valuable insights into the structure and function of this enzyme, which could be useful in drug design and understanding disease mechanisms .
Potential Therapeutic Agent
Bioorganic and Medicinal Chemistry
This compound has been featured in bioorganic and medicinal chemistry research . Its unique structure and properties could make it a valuable tool in the development of new therapeutic agents .
Safety and Hazards
properties
IUPAC Name |
(4-chlorophenyl)-[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c20-16-3-1-15(2-4-16)19(26)25-7-5-23(6-8-25)17-13-18(22-21-14-17)24-9-11-27-12-10-24/h1-4,13-14H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIYLHOYKKPCHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NN=C2)N3CCOCC3)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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